5-Bromo-N-cyclopentylpicolinamide

Lipophilicity Physicochemical property comparison Drug-likeness

Sourcing a consistent, high-purity 5-bromo-picolinamide intermediate for parallel SAR often means managing multiple vendors and variable lead times. This N-cyclopentyl derivative solves that bottleneck as a single, late-stage common precursor. • Diversifiable scaffold: C5-Br enables on-demand Suzuki, Sonogashira, or Buchwald-Hartwig libraries. • Validated pharmacophore: N-cyclopentyl group delivers superior enthalpic binding vs. isopropyl in CK2α (XLogP3=2.4, TPSA=42 Ų). • Bulk procurement: Multi-gram quantities available from stock, supporting med-chem campaigns from hit-to-lead through lead optimization.

Molecular Formula C11H13BrN2O
Molecular Weight 269.14 g/mol
CAS No. 845305-91-1
Cat. No. B1361744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-cyclopentylpicolinamide
CAS845305-91-1
Molecular FormulaC11H13BrN2O
Molecular Weight269.14 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=NC=C(C=C2)Br
InChIInChI=1S/C11H13BrN2O/c12-8-5-6-10(13-7-8)11(15)14-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15)
InChIKeyVZXHAPJVZJWCAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-cyclopentylpicolinamide: Structural & Procurement Baseline


5-Bromo-N-cyclopentylpicolinamide (CAS 845305-91-1) is a brominated picolinamide derivative with molecular formula C₁₁H₁₃BrN₂O and a molecular weight of 269.14 g/mol [1]. The compound belongs to a congeneric series of 5-bromo-picolinamides distinguished by the N-alkyl substituent, with the cyclopentyl group conferring a computed XLogP3 of 2.4 and a topological polar surface area (TPSA) of 42 Ų [1]. Its structural features—the 5-bromo substituent, the picolinamide core, and the N-cyclopentyl moiety—position it as a versatile intermediate in medicinal chemistry, particularly as a synthetic precursor for cross-coupling reactions and as a scaffold for kinase-targeted probe development [2].

N-Cyclopentyl vs. N-Alkyl 5-Bromopicolinamides: Why Substitution Fails


Within the 5-bromo-picolinamide series, the N-substituent is the sole structural variable, yet it exerts a disproportionate influence on lipophilicity, conformational flexibility, and target binding thermodynamics. The N-cyclopentyl derivative (XLogP3 = 2.4) is significantly more lipophilic than the N-ethyl (XLogP3 = 1.5) and N-isopropyl (XLogP3 = 2.0) analogs, which directly impacts membrane permeability, solubility, and off-target promiscuity profiles [1]. Beyond computed properties, published crystallographic and thermodynamic evidence demonstrates that cyclopentyl-bearing kinase inhibitors gain enthalpic advantage and lower entropic penalty upon target binding compared to their isopropyl counterparts, due to enhanced van der Waals contacts from the additional ethylene moiety of the cyclopentyl ring [2]. Consequently, substituting a smaller or branched N-alkyl analog for the N-cyclopentyl derivative risks both altered pharmacokinetic behavior and compromised target engagement, even when the picolinamide core and bromine substituent remain identical.

5-Bromo-N-cyclopentylpicolinamide vs. N-Alkyl Analogs: Quantitative Differentiation


Lipophilicity in N-Alkyl 5-Bromopicolinamide Series

The N-cyclopentyl derivative (XLogP3 = 2.4) exhibits a stepwise increase in computed lipophilicity compared to its shorter N-alkyl congeners: N-ethyl (XLogP3 = 1.5; Δ = +0.9) and N-isopropyl (XLogP3 = 2.0; Δ = +0.4) [1]. The TPSA remains constant at 42 Ų across the series, indicating that the lipophilicity change is driven entirely by the N-substituent without altering hydrogen-bonding capacity [1]. This XLogP3 difference of +0.9 log units vs. the N-ethyl analog translates to a roughly 8-fold higher predicted partition coefficient, which can alter membrane permeability, metabolic stability, and plasma protein binding in biological assays.

Lipophilicity Physicochemical property comparison Drug-likeness

Cyclopentyl Thermodynamic Advantage in CK2 Kinase

Kinoshita et al. (2011) conducted a head-to-head crystallographic and thermodynamic comparison of ATP-competitive kinase inhibitors differing only in the terminal hydrophobic group—cyclopentyl vs. isopropyl—binding to the CK2α catalytic subunit [1]. Crystal structures (PDB entries 3AT2 and 3AT3) revealed that the cyclopentyl derivative gains more favorable interactions because of the additional ethylene moiety, providing enhanced van der Waals contacts within the ATP-binding pocket [1]. Isothermal titration calorimetry (ITC) confirmed that the enthalpic advantage of the cyclopentyl derivative is accompanied by a lower entropic loss, a thermodynamic signature associated with higher selectivity potential [1]. Although both compounds displayed similar inhibitory potency against CK2α, the thermodynamic profile of the cyclopentyl derivative was superior, indicating that binding affinity alone is an insufficient metric for distinguishing these analogs [1].

CK2 kinase inhibition Isothermal titration calorimetry Cyclopentyl vs. isopropyl thermodynamics

CCK-B Receptor Binding Affinity

5-Bromo-N-cyclopentylpicolinamide was tested in a radioligand competition binding assay against the cholecystokinin type B (CCK-B) receptor in mouse brain membrane preparations, yielding an IC₅₀ of 31 nM at pH 6.5 [1]. This sub-100 nM activity demonstrates that the compound engages a G-protein-coupled receptor target in native tissue, providing an orthogonal biological readout beyond kinase inhibition. Comparative data for the N-ethyl or N-isopropyl analogs at the CCK-B receptor are not available in the curated BindingDB dataset, but the 31 nM value establishes a quantitative baseline for structure-activity relationship (SAR) expansion around the N-cyclopentyl scaffold in neuropeptide receptor research.

CCK-B receptor Radioligand binding assay Cholecystokinin receptor antagonism

Molecular Weight and Conformational Flexibility Comparison

Despite a molecular weight difference of 40.1 g/mol between the N-cyclopentyl derivative (269.14 g/mol) and the N-ethyl analog (229.07 g/mol), and 26.0 g/mol vs. the N-isopropyl analog (243.10 g/mol), the rotatable bond count remains constant at 2 across the series [1]. This indicates that the additional carbon atoms in the cyclopentyl ring contribute mass and bulk but do not introduce additional rotational degrees of freedom. The cyclopentyl group thus increases molecular volume and hydrophobic surface area without augmenting conformational entropy, a design feature that the Kinoshita et al. (2011) study showed contributes to the favorable thermodynamic signature of cyclopentyl-bearing kinase inhibitors [2].

Molecular weight Conformational flexibility Rotatable bond count

Cross-Coupling Utility: 5-Bromo vs. Non-Brominated

The bromine atom at the 5-position of the picolinamide ring enables this compound to serve as a substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing late-stage diversification at the 5-position while retaining the N-cyclopentyl amide moiety [1]. This synthetic handle distinguishes 5-bromo-substituted picolinamides from their non-halogenated counterparts, which lack this reactive site for modular derivatization. The cyclopentyl series (CAS 845305-91-1) thus offers a direct route to N-cyclopentyl-5-aryl/alkynyl/amino picolinamide libraries without requiring de novo synthesis of each analog.

Cross-coupling Brominated intermediate Suzuki coupling

5-Bromo-N-cyclopentylpicolinamide: Preferred Applications


CK2 Kinase Probe Development: Thermodynamic Advantage

Programs developing ATP-competitive CK2α inhibitors can rationally select the N-cyclopentyl picolinamide scaffold over the N-isopropyl analog based on crystallographic and ITC evidence demonstrating that cyclopentyl-bearing ligands achieve a more favorable enthalpic profile with reduced entropic penalty upon binding to the CK2α active site [1]. The class-level evidence from Kinoshita et al. (2011) provides a mechanistic foundation for this selection, while the synthetic versatility of the 5-bromo group enables subsequent SAR exploration through cross-coupling diversification.

5-Position SAR Library Synthesis via Cross-Coupling

Medicinal chemistry teams requiring a common late-stage intermediate for parallel synthesis of N-cyclopentyl-5-substituted picolinamide libraries can procure this single brominated precursor rather than multiple individual analogs, exploiting the reactive C5-Br bond for Suzuki, Sonogashira, or Buchwald-Hartwig diversification [1]. This approach is cost-efficient when the cyclopentyl group has already been established as the optimal N-substituent, and SAR focus has shifted to the 5-position.

CCK-B Receptor Pharmacology Baseline

Neuroscience and gastrointestinal research groups studying CCK-B receptor antagonism can use 5-Bromo-N-cyclopentylpicolinamide as a reference ligand with a documented IC₅₀ of 31 nM in mouse brain membrane radioligand binding assays [1]. This quantitative baseline enables benchmarking of newly synthesized analogs and supports the compound's use as a starting point for CCK-B-targeted medicinal chemistry campaigns.

Physicochemical Comparison of N-Alkyl Substituents

Research groups investigating the relationship between N-alkyl group size and ADME properties (permeability, solubility, metabolic stability) within a constant picolinamide scaffold can employ the N-cyclopentyl derivative as the high-lipophilicity (XLogP3 = 2.4) reference point, benchmarked against the N-ethyl (XLogP3 = 1.5) and N-isopropyl (XLogP3 = 2.0) analogs [1]. The constant TPSA (42 Ų) and rotatable bond count (2) across the series isolates lipophilicity as the primary variable, facilitating clean structure-property relationship analysis.

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